molecular formula C18H28BF4N3O3 B1265962 2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate CAS No. 50543-78-7

2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate

Cat. No. B1265962
CAS RN: 50543-78-7
M. Wt: 421.2 g/mol
InChI Key: KTLYRPBETGHXQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diazonium compounds often involves the reaction of aromatic amines with nitrous acid, followed by the introduction of appropriate substituents and counterions. For instance, an unexpected reaction involving a related 2-alkynylaryldiazonium tetrafluoroborate compound with sulfur dioxide, catalyzed by copper(i) bromide in the presence of morpholin-4-amine, leads to benzo[b]thiophene 1,1-dioxides (Luo et al., 2015). Such reactions highlight the synthetic versatility of diazonium compounds.

Molecular Structure Analysis

The molecular structure of diazonium compounds, including 2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate, is characterized by the presence of the diazonium group attached to an aromatic ring. The substituents on the ring and the nature of the counterion (tetrafluoroborate in this case) play crucial roles in determining the physical and chemical properties of these compounds. The crystal structure of related compounds, like 4-morpholinobenzenediazonium tetrafluoroborate, shows significant ring distortion, challenging the notion that the ground state of such cations is aromatic rather than quinoidal (Alcock et al., 1980).

Chemical Reactions and Properties

Benzenediazonium compounds participate in a wide range of chemical reactions, including azo coupling, dediazoniation, and formation of complex compounds. For example, the dediazoniation of a closely related compound was sensitized by zinc phthalocyanine tetrasulfomorpholide in di-n-butylphthalate, showcasing the potential for photochemical transformations (Becker et al., 1993).

Physical Properties Analysis

The physical properties of diazonium compounds, such as solubility, melting point, and stability, are significantly influenced by the nature of their substituents and counterions. For example, the thermal stability of diazonium tetraphenylborates varies with the nature of the substituents, with some compounds showing high stability while others are prone to decomposition (Sato & Sugawara, 1985).

Chemical Properties Analysis

Diazonium compounds are highly reactive, with the ability to undergo various substitution reactions, including azo coupling and nucleophilic substitution. Their chemical behavior is a subject of ongoing research, with new reactions and applications being discovered regularly. The reactivity of diazonium salts towards sulfur compounds, for example, has been explored, revealing the potential for generating a range of sulfur-containing organic compounds (Kobayashi et al., 1975).

Scientific Research Applications

Chemical Reactions and Synthesis

2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate plays a significant role in various chemical reactions and synthesis processes. For instance, it is involved in an unexpected reaction with sulfur dioxide, catalyzed by copper(i) bromide, which leads to the formation of benzo[b]thiophene 1,1-dioxides (Luo et al., 2015). Additionally, its dediazoniation sensitized by zinc phthalocyanine tetrasulfomorpholide in di-n-butylphthalate has been studied, revealing insights into the life-time of singlet-excited zinc phthalocyanine tetrasulfomorpholide and the formation of a ground-state complex (Becker et al., 1993).

Chemical Stability and Decomposition

The thermal stability and decomposition mechanism of diazonium tetraphenylborates, including 2,5-dibutoxy-4-morpholinobenzenediazonium tetraphenylborate, have been explored. This compound has shown high thermal stability compared to others in its class (Sato & Sugawara, 1985). The studies provide valuable information about the conditions affecting the stability of these compounds.

Structural and Electronic Analysis

Research has also been conducted on the structure and electronic properties of similar compounds. Studies on the ring asymmetry in 4-morpholinobenzenediazonium tetrafluoroborate have revealed significant distortions in the aromatic ring, challenging previous beliefs about the quinoidal nature of its electronic ground-state. These findings are crucial for understanding the electronic behavior of such compounds (Alcock et al., 1980).

properties

IUPAC Name

2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N3O3.BF4/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;2-1(3,4)5/h13-14H,3-12H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLYRPBETGHXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BF4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068554
Record name 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate
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Molecular Weight

421.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate

CAS RN

50543-78-7
Record name Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrafluoroborate(1-) (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrafluoroborate(1-) (1:1)
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Record name Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrafluoroborate(1-) (1:1)
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Record name 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate
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Record name 2,5-dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wu - 2000 - search.proquest.com
GGGGGLGGGGGGG GGG aaL Page 1 GGGGGLGGGGGGG GGG aaL This manuscript has been reproduced from the microfilm master. UMl films the text directly from the original or …
Number of citations: 0 search.proquest.com

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